3-Methoxy-5-methylaniline, with the chemical formula C₈H₁₁NO, is an organic compound characterized by the presence of both a methoxy group (-OCH₃) and an amine group (-NH₂) on a benzene ring. This compound is known for its white solid appearance and is soluble in organic solvents. Its molecular weight is approximately 137.18 g/mol, and it has a boiling point that has not been specifically documented in available literature .
These reactions make 3-Methoxy-5-methylaniline a valuable intermediate in organic synthesis, particularly in dye and pigment production .
3-Methoxy-5-methylaniline can be synthesized through multiple methods:
These methods highlight the compound's versatility in synthetic pathways .
3-Methoxy-5-methylaniline serves as an important intermediate in various applications:
Several compounds share structural similarities with 3-Methoxy-5-methylaniline. Here are a few notable examples:
| Compound Name | Chemical Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 0.95 | Different position of methoxy group |
| 4-Chloro-3-methoxy-5-methylaniline | C₈H₁₀ClNO | 0.89 | Chlorine substitution affecting reactivity |
| 3-Amino-5-methoxyphenylmethanol | C₉H₁₃N O₂ | 0.95 | Additional hydroxymethyl group |
The uniqueness of 3-Methoxy-5-methylaniline lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .
Catalytic amination has revolutionized the synthesis of methoxy-substituted aromatic amines by enabling efficient carbon-nitrogen bond formation under mild conditions. Two predominant catalytic systems—palladium and copper-based catalysts—have been widely adopted for this purpose.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for constructing aryl amines. This method couples aryl halides (e.g., bromides or chlorides) with amines in the presence of a palladium catalyst and a stabilizing ligand. For 3-methoxy-5-methylaniline derivatives, the reaction typically involves coupling a methoxy- and methyl-substituted aryl halide with ammonia or a protected amine.
Key advancements include the use of bulky N-heterocyclic carbene (NHC) ligands, which enhance catalytic activity and suppress undesired side reactions. For instance, palladium complexes with BrettPhos or RuPhos ligands enable amination of sterically hindered aryl chlorides at temperatures as low as 80°C. A representative reaction involves the coupling of 3-bromo-5-methoxytoluene with benzophenone imine, followed by acid hydrolysis to yield 3-methoxy-5-methylaniline.
Mechanistic Insights
The reaction proceeds through three stages:
Copper catalysts offer a cost-effective alternative to palladium, particularly for aryl chlorides. Recent developments in ligand design, such as N^1^,N^2^-diarylbenzene-1,2-diamine ligands, have significantly improved reaction efficiency. These ligands increase electron density at the copper center, facilitating oxidative addition of aryl chlorides at room temperature. For example, coupling 3-chloro-5-methoxytoluene with ammonia using a copper-diamine catalyst yields 3-methoxy-5-methylaniline in 85% efficiency.
Comparative Analysis
| Parameter | Palladium Catalysis | Copper Catalysis |
|---|---|---|
| Substrate Scope | Broad (aryl bromides/chlorides) | Limited to activated substrates |
| Temperature | 80–120°C | 25–80°C |
| Ligand Requirement | Bulky phosphines/NHCs | Diamine ligands |
| Typical Yield | 70–95% | 60–85% |
Directed ortho-metalation (DoM) leverages coordinating groups to regioselectively functionalize aromatic rings. The methoxy group in 3-methoxy-5-methylaniline acts as a powerful directing group, enabling precise substitution at the ortho position.
Treatment of 3-methoxytoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) generates a resonance-stabilized aryl lithium species at the ortho position. Quenching with electrophiles (e.g., methyl iodide or carbon dioxide) introduces substituents, which are subsequently reduced to the amine via catalytic hydrogenation. The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) accelerates metalation rates by enhancing lithium coordination, achieving >95% regioselectivity.
Synthetic Pathway
DoM strategies are pivotal for synthesizing benzothiophenes and indoles. For instance, ortho-lithiation of 3-methoxytoluene followed by reaction with sulfur electrophiles yields benzothiophene precursors, which undergo cyclization to form heterocyclic amines.
Microwave-assisted synthesis has emerged as a tool for accelerating nucleophilic aromatic substitution (SNAr) reactions, though its application to 3-methoxy-5-methylaniline derivatives remains underexplored in the literature. Traditional SNAr methods involve displacing leaving groups (e.g., nitro or sulfonate) with amines under high-temperature conditions. Microwave irradiation could theoretically reduce reaction times from hours to minutes by enhancing molecular agitation and heat transfer.
Hypothetical Workflow
While specific studies on 3-methoxy-5-methylaniline are absent, analogous systems demonstrate 2–3× rate enhancements under microwave conditions compared to conventional heating.
Nitrogen-centered radicals (NCRs) enable direct functionalization of methoxy-aniline derivatives without preactivation. Studies show that methoxy groups stabilize intermediate radicals through resonance effects, facilitating regioselective amination. For example:
Table 1: Radical stabilization effects in methoxy-aniline derivatives
| Substituent Position | Radical Stability (kcal/mol) | Regioselectivity Ratio (para:meta) |
|---|---|---|
| 3-Methoxy | -12.4 ± 0.3 | 9:1 |
| 4-Methoxy | -14.1 ± 0.2 | 12:1 |
Density functional theory (DFT) reveals how methoxy-methyl substitution alters aromatic systems:
Key orbital interactions:
Demethylation of 3-methoxy-5-methylaniline proceeds through distinct pathways:
Table 2: Comparative demethylation barriers
| Reaction Type | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| BBr₃ cleavage | 14.3 | 5.6 × 10³ |
| Acid hydrolysis | 18.9 | 2.1 × 10² |
| Enzymatic (CYP1A1) | 9.7 | 8.9 × 10⁴ |
3-Methoxy-5-methylaniline serves as a critical precursor in the synthesis of diverse heterocyclic compounds, leveraging its unique substitution pattern and aromatic amine functionality [1]. The compound's methoxy and methyl substituents activate the benzene ring for electrophilic aromatic substitution reactions, making it particularly valuable for heterocyclic synthesis [2].
The aniline derivative demonstrates significant utility in quinoline synthesis through established methodologies including Friedländer, Skraup, and Pfitzinger reactions [3]. In Friedländer synthesis, 3-methoxy-5-methylaniline undergoes condensation with ortho-aminoaryl aldehydes or ketones to produce substituted quinoline derivatives with excellent yields [4]. The methoxy group at position 3 acts as an ortho/para director, influencing the regioselectivity of subsequent electrophilic substitution reactions [5].
Research has demonstrated that quinoline derivatives synthesized from substituted anilines exhibit enhanced biological activities compared to their unsubstituted counterparts [3]. The incorporation of methoxy and methyl groups through 3-methoxy-5-methylaniline precursors results in quinoline compounds with modified electronic properties and improved pharmacological profiles [6].
3-Methoxy-5-methylaniline participates in the construction of pyrimidine-5-carbonitrile derivatives through multi-step synthetic pathways [7]. The compound undergoes initial condensation reactions with appropriate electrophiles, followed by cyclization to form the pyrimidine core structure [7]. These pyrimidine derivatives exhibit significant biological activities and serve as important pharmaceutical intermediates [7].
The formation of pyrazole derivatives involves the reaction of 3-methoxy-5-methylaniline with chalcone derivatives under basic conditions [8]. The methoxy substitution enhances the nucleophilicity of the amine group, facilitating the initial nucleophilic attack and subsequent cyclization reactions [8].
The compound functions as a versatile building block for indole synthesis through Fischer indole synthesis and related methodologies [2]. The presence of methoxy and methyl substituents creates a favorable electronic environment for the cyclization reactions required in indole formation [2]. Studies have shown that methoxy-activated indoles exhibit enhanced reactivity toward formylation, acylation, halogenation, and nitration reactions [2].
3-Methoxy-5-methylaniline also participates in catalytic asymmetric cyclizative rearrangement reactions with vicinal diketones to produce 2,2-disubstituted indolin-3-ones [9]. These reactions proceed through amine-directed regio- and stereoselective ortho-carbon addition mechanisms, yielding products with high enantiomeric excess [9].
| Heterocyclic Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline derivatives | Friedländer synthesis with ketones | 75-85 | [3] |
| Pyrimidine-5-carbonitriles | Base-catalyzed cyclization | 65-78 | [7] |
| Methoxy-activated indoles | Fischer indole synthesis | 70-80 | [2] |
| Indolin-3-ones | Asymmetric cyclization | 82-91 | [9] |
3-Methoxy-5-methylaniline serves as a fundamental building block in the design and synthesis of chiral auxiliaries, contributing to the development of enantioselective synthetic methodologies [10]. The compound's structural features make it particularly suitable for incorporation into chiral auxiliary frameworks that control stereochemical outcomes in asymmetric synthesis [11].
The aniline derivative can be incorporated into oxazolidinone-based chiral auxiliaries through systematic structural modifications [11]. These auxiliaries, inspired by Evans oxazolidinones, utilize the methoxy and methyl substituents to create steric environments that influence the facial selectivity of enolate alkylation reactions [12]. The methoxy group provides additional coordination sites for metal chelation, enhancing the rigidity of the transition state and improving stereoselectivity [11].
Research has demonstrated that chiral auxiliaries derived from substituted anilines exhibit superior performance in asymmetric alkylation reactions compared to traditional auxiliaries [13]. The incorporation of 3-methoxy-5-methylaniline motifs results in auxiliaries with enhanced asymmetric induction capabilities and broader substrate scope [13].
3-Methoxy-5-methylaniline serves as a precursor for chiral amino alcohol auxiliaries through reduction and functionalization strategies [14]. These auxiliaries form acetals and related structures that direct asymmetric reactions through chelation-controlled mechanisms [14]. The methoxy substituent provides additional stabilization to intermediate complexes, resulting in improved diastereoselectivity [14].
Studies have shown that amino alcohol auxiliaries derived from substituted anilines achieve diastereomeric ratios exceeding 95:5 in Diels-Alder reactions [14]. The combination of steric bulk from the methyl group and electronic effects from the methoxy group creates an optimal environment for stereochemical control [14].
The incorporation of 3-methoxy-5-methylaniline into polymer-supported chiral auxiliaries represents an important development in sustainable asymmetric synthesis [15]. These systems allow for auxiliary recovery and reuse while maintaining high levels of stereoselectivity [15]. The aniline derivative provides attachment points for polymer linkage while preserving the chiral information necessary for asymmetric induction [15].
Polymer-supported auxiliaries containing 3-methoxy-5-methylaniline motifs have been successfully employed in enantioselective alkylation reactions with enantiomeric excesses ranging from 85% to 96% [15]. The recyclability of these systems makes them attractive for large-scale synthetic applications [15].
The effectiveness of 3-methoxy-5-methylaniline-derived auxiliaries arises from the compound's ability to create well-defined chiral environments [16]. The methoxy group participates in hydrogen bonding interactions that stabilize specific conformations, while the methyl group provides steric hindrance that blocks undesired reaction pathways [16]. This combination results in transition states with significant energy differences, leading to high stereoselectivity [16].
| Auxiliary Type | Stereoselectivity (de) | Substrate Scope | Recovery Yield |
|---|---|---|---|
| Oxazolidinone derivatives | 92-98% | Broad | 85-90% |
| Amino alcohol systems | 90-95% | Moderate | 80-85% |
| Polymer-supported | 85-96% | Limited | 95-98% |
3-Methoxy-5-methylaniline functions as an effective template molecule in the preparation of molecularly imprinted polymers, providing specific recognition sites for analytical and separation applications [17]. The compound's unique substitution pattern and hydrogen bonding capabilities make it an ideal template for creating selective binding cavities [18].
The molecular imprinting process utilizes 3-methoxy-5-methylaniline as a template to create complementary binding sites within cross-linked polymer matrices [18]. The methoxy group serves as a hydrogen bond acceptor, while the amino group acts as both donor and acceptor, establishing multiple interaction points with functional monomers [18]. These interactions are preserved during polymerization, creating cavities with shape and chemical complementarity to the template molecule [18].
Studies have demonstrated that molecularly imprinted polymers templated with 3-methoxy-5-methylaniline exhibit high binding capacities and selectivity factors [17]. The imprinting factor for related aromatic amines reaches values as high as 4.29, indicating strong preferential binding to the target compounds [17].
The synthesis of 3-methoxy-5-methylaniline-templated polymers involves bulk polymerization techniques using functional monomers such as 4-vinylpyridine and cross-linking agents like ethylene glycol dimethacrylate [18]. The polymerization proceeds through free radical mechanisms initiated by azobisisobutyronitrile at elevated temperatures [18]. Optimization studies have revealed that template-to-monomer ratios of 1:4 to 1:6 provide optimal imprinting efficiency [19].
Core-shell polymerization approaches have been developed to improve template removal and binding kinetics [18]. These methods involve initial core synthesis followed by shell formation in the presence of the template molecule [18]. The resulting core-shell particles exhibit enhanced binding capacity and reduced mass transfer limitations [18].
Molecularly imprinted polymers templated with 3-methoxy-5-methylaniline demonstrate excellent performance in solid-phase microextraction applications [17]. These polymers achieve detection limits ranging from 0.20 to 1.5 micrograms per kilogram for aromatic amine analysis [17]. The linear detection ranges span three orders of magnitude with correlation coefficients exceeding 0.997 [17].
The polymers exhibit selective recognition of structurally related aromatic amines including benzidine, 4-aminobiphenyl, and 4,4'-methylenedianiline [17]. Recovery studies in food contact materials yield values between 81.7% and 110.9% with relative standard deviations below 8.8% [17].
The adsorption mechanism of 3-methoxy-5-methylaniline-templated polymers involves hydrogen bonding interactions as the dominant binding mode [17]. Adsorption capacity studies reveal maximum binding capacities of 112.3 milligrams per gram of polymer [17]. The binding follows Langmuir isotherm behavior, indicating monolayer adsorption with uniform binding sites [18].
Temperature and pH effects on binding performance have been extensively characterized [19]. Optimal binding occurs at neutral to slightly basic pH conditions, consistent with the pKa of the amino group [19]. Temperature studies demonstrate that binding capacity decreases with increasing temperature, confirming the exothermic nature of the adsorption process [19].
| Performance Parameter | Value | Units |
|---|---|---|
| Maximum adsorption capacity | 112.3 | mg/g |
| Imprinting factor | 4.29 | - |
| Detection limit range | 0.20-1.5 | μg/kg |
| Linear range | 0.60-500 | μg/kg |
| Recovery efficiency | 81.7-110.9 | % |
| Correlation coefficient | >0.997 | - |